molecular formula C22H25N3O4S B6559868 methyl 3-(2-{cyclopentyl[(furan-2-yl)methyl]amino}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1021252-28-7

methyl 3-(2-{cyclopentyl[(furan-2-yl)methyl]amino}ethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No. B6559868
CAS RN: 1021252-28-7
M. Wt: 427.5 g/mol
InChI Key: LNJRMDYAEXXLFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a cyclopentyl group, a furan ring, an amino group, a sulfanylidene group, and a carboxylate group. The presence of these functional groups suggests that the compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the furan ring could be introduced via a Paal-Knorr Furan Synthesis . The cyclopentyl group might be introduced via a cycloaddition reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan ring and the cyclopentyl group would contribute to the three-dimensionality of the molecule .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions due to its multiple functional groups. For example, the amino group could participate in nucleophilic substitution reactions, and the carboxylate group could undergo reactions typical of carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate group could make the compound soluble in water .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. It has found widespread application due to its mild conditions, functional group tolerance, and environmentally benign nature. The compound’s boron moiety makes it an excellent candidate for SM coupling. Specifically, the organoboron reagents derived from this compound can participate in the following ways:

For more details, refer to the review article by Lennox and Lloyd-Jones .

Antibacterial Activity

In the field of medicinal chemistry, derivatives of this compound have been explored for their antibacterial properties. For instance:

Flavoring Agent

The compound ethyl 3-(furan-2-yl)propionate serves as a flavoring agent in the food industry .

Cytotoxicity Studies

A novel chalcone derivative containing the furan-2-yl moiety was investigated for its cytotoxic effects against A549 cell lines using the MTT assay .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if the compound is a strong acid or base, it could be corrosive. Additionally, the compound could be harmful if ingested or inhaled .

Future Directions

Future research on this compound could involve studying its reactivity, exploring its potential uses, and developing methods for its synthesis .

properties

IUPAC Name

methyl 3-[2-[cyclopentyl(furan-2-ylmethyl)amino]ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4S/c1-28-21(27)15-8-9-18-19(13-15)23-22(30)25(20(18)26)11-10-24(16-5-2-3-6-16)14-17-7-4-12-29-17/h4,7-9,12-13,16H,2-3,5-6,10-11,14H2,1H3,(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJRMDYAEXXLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCN(CC3=CC=CO3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.